(2,6-Difluoro-3-nitrophenyl)methanamine
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Overview
Description
(2,6-Difluoro-3-nitrophenyl)methanamine is an organic compound with the molecular formula C7H6F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-3-nitrophenyl)methanamine typically involves the nitration of 2,6-difluorotoluene followed by the reduction of the nitro group to an amine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and advanced monitoring systems helps in maintaining the desired reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluoro-3-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: (2,6-Difluoro-3-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
(2,6-Difluoro-3-nitrophenyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms and a nitro group can influence its reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- (2,4-Difluoro-5-nitrophenyl)methanamine
- (2,6-Difluoro-3-methylbenzamide)
- (2,6-Difluoro-3-nitrophenyl)methanol
Comparison: (2,6-Difluoro-3-nitrophenyl)methanamine is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.
Properties
Molecular Formula |
C7H6F2N2O2 |
---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H,3,10H2 |
InChI Key |
VLEUEFCTNFGIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CN)F |
Origin of Product |
United States |
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